molecular formula C11H10F3NO B8011373 3-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one

3-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one

Cat. No. B8011373
M. Wt: 229.20 g/mol
InChI Key: DJGFNQQJFQRHLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C11H10F3NO and its molecular weight is 229.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antifungal and Antibacterial Properties : 3-Phenyl-chroman-4-one, a unit similar to 3-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one, is known for its antifungal and antibacterial properties, as found in the plants of the subfamily papilionoidae of Leguminosae (Thinagar, Velmurugan, Amalraj, & Raghunathan, 2000).

  • Synthesis of Fluorinated Derivative of Sigma-1 Receptor Modulator : A study on the synthesis of a fluorinated derivative of the Sigma-1 receptor modulator E1R involves transforming N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one (Kuznecovs, Baskevics, Orlova, Belyakov, Domraceva, Vorona, & Veinberg, 2020).

  • Catalysis in Organic Synthesis : The compound has been used in catalysis for organic synthesis, particularly in the regio- and enantioselective addition of alkyl methyl ketones to beta-silylmethylene malonate (Chowdhury & Ghosh, 2009).

  • Asymmetric Synthesis of Pyrrolidine Derivatives : An asymmetric synthesis method for pyrrolidine derivatives with trifluoromethyl groups has been developed, which could have potential medical applications (Zhi, Zhao, Liu, Wang, & Enders, 2016).

  • Optical and Electrochemical Properties : Studies on the optical and electrochemical properties of fulleropyrrolidines containing the trifluoromethyl group suggest potential applications in photovoltaic conversion materials (Li, Yu, Fang, & Wei, 2012).

  • Anticancer Applications : A novel trifluoromethyl 2-phosphonopyrrole analogue has been studied for its potential in inhibiting human cancer cell migration and growth, showing effectiveness in lung and breast cancer cells (Olszewska, Cal, Zagórski, & Mikiciuk-Olasik, 2020).

  • Synthesis of Novel Compounds : Various research efforts have focused on the synthesis of novel compounds containing the 3-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one structure for diverse applications, including catalysis and materials science (Salih, Male, Spencer, & Fossey, 2015); (Zhi-li, 2011); (Patterson, Cheung, & Ernest, 1992); (Hildebrandt, Schaarschmidt, & Lang, 2011).

properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c12-11(13,14)8-3-1-2-7(6-8)9-4-5-15-10(9)16/h1-3,6,9H,4-5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGFNQQJFQRHLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
3-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one
Reactant of Route 3
3-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one
Reactant of Route 4
3-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one
Reactant of Route 5
3-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one
Reactant of Route 6
Reactant of Route 6
3-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.